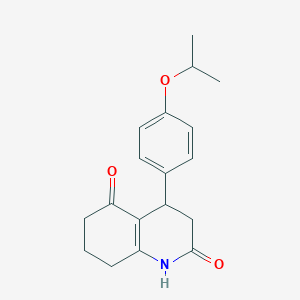![molecular formula C13H14N2O3S2 B4419943 2-{[(1,1-dioxidotetrahydro-3-thienyl)thio]methyl}-5-phenyl-1,3,4-oxadiazole](/img/structure/B4419943.png)
2-{[(1,1-dioxidotetrahydro-3-thienyl)thio]methyl}-5-phenyl-1,3,4-oxadiazole
Vue d'ensemble
Description
2-{[(1,1-dioxidotetrahydro-3-thienyl)thio]methyl}-5-phenyl-1,3,4-oxadiazole, also known as DTTO, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. DTTO belongs to the class of oxadiazoles, which are known for their diverse biological activities.
Mécanisme D'action
2-{[(1,1-dioxidotetrahydro-3-thienyl)thio]methyl}-5-phenyl-1,3,4-oxadiazole exerts its biological activities through various mechanisms of action. This compound has been shown to inhibit the growth of bacteria by disrupting their cell membrane integrity. This compound has also been shown to inhibit the production of pro-inflammatory cytokines, which play a crucial role in the pathogenesis of various inflammatory diseases. This compound has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. This compound has also been shown to enhance the GABAergic neurotransmission, which is responsible for the anticonvulsant activity of this compound.
Biochemical and Physiological Effects:
This compound has been shown to exert various biochemical and physiological effects. This compound has been shown to decrease the levels of reactive oxygen species, which are known to cause oxidative stress and damage to cellular components. This compound has also been shown to increase the levels of antioxidant enzymes, which play a crucial role in protecting cells from oxidative damage. This compound has been shown to decrease the levels of pro-inflammatory cytokines, which are responsible for the pathogenesis of various inflammatory diseases. This compound has also been shown to increase the levels of anti-inflammatory cytokines, which play a crucial role in resolving inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
2-{[(1,1-dioxidotetrahydro-3-thienyl)thio]methyl}-5-phenyl-1,3,4-oxadiazole has several advantages and limitations for lab experiments. This compound is a synthetic compound that can be easily synthesized using a multi-step reaction process. This compound is also stable under various experimental conditions and can be easily stored for future use. However, this compound has limited solubility in water, which can make it difficult to use in aqueous-based experiments. This compound also has limited availability and can be expensive to synthesize.
Orientations Futures
2-{[(1,1-dioxidotetrahydro-3-thienyl)thio]methyl}-5-phenyl-1,3,4-oxadiazole has several potential future directions for scientific research. This compound can be further studied for its potential applications in drug discovery and development. This compound can also be further studied for its potential use as an analytical reagent for the determination of metal ions. This compound can also be further studied for its potential applications in nanotechnology, where it can be used as a building block for the synthesis of various nanostructures. This compound can also be further studied for its potential applications in agriculture, where it can be used as a pesticide or herbicide.
Conclusion:
In conclusion, this compound is a synthetic compound that has potential applications in various scientific research areas. This compound possesses antimicrobial, anti-inflammatory, anticancer, and anticonvulsant activities. This compound exerts its biological activities through various mechanisms of action and has several advantages and limitations for lab experiments. This compound has several potential future directions for scientific research, which can further enhance our understanding of this compound and its potential applications.
Applications De Recherche Scientifique
2-{[(1,1-dioxidotetrahydro-3-thienyl)thio]methyl}-5-phenyl-1,3,4-oxadiazole has been studied for its potential applications in various scientific research areas such as medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to possess antimicrobial, anti-inflammatory, anticancer, and anticonvulsant activities. This compound has also been studied for its potential use as an analytical reagent for the determination of metal ions.
Propriétés
IUPAC Name |
3-[(5-phenyl-1,3,4-oxadiazol-2-yl)methylsulfanyl]thiolane 1,1-dioxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S2/c16-20(17)7-6-11(9-20)19-8-12-14-15-13(18-12)10-4-2-1-3-5-10/h1-5,11H,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQANBQXOWXVPLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1SCC2=NN=C(O2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-(2-fluorophenyl)-2-[4-(2-furoyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B4419868.png)
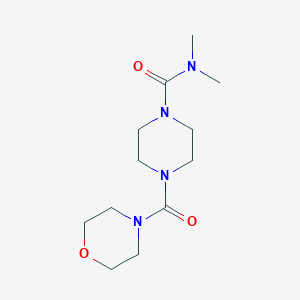
![2-chloro-5-(methylthio)-N-[2-(quinolin-8-yloxy)ethyl]benzamide](/img/structure/B4419894.png)
![2-{[2-(3,5-di-2-thienyl-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl]amino}ethanol](/img/structure/B4419896.png)
![N'-cyclohexyl-N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B4419899.png)
![N-[4-(2-furoylamino)benzyl]-2-furamide](/img/structure/B4419907.png)
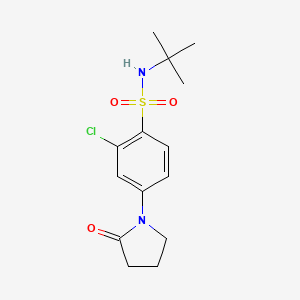
![2-{[6-(1-adamantyl)-3-cyanopyridin-2-yl]thio}acetamide](/img/structure/B4419917.png)
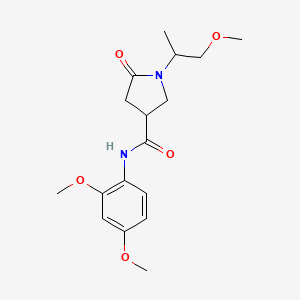
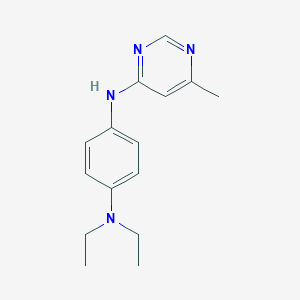
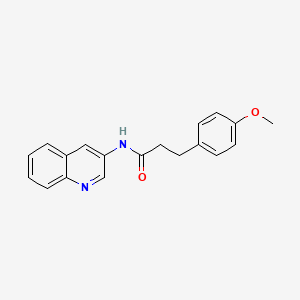

![2-[4-(2-furoyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B4419941.png)
